![molecular formula C20H32N4O2 B6450594 tert-butyl 4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazine-1-carboxylate CAS No. 2548991-71-3](/img/structure/B6450594.png)
tert-butyl 4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazine-1-carboxylate
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Overview
Description
The compound is a derivative of piperazine, which is a common moiety in many pharmaceutical drugs . The tert-butyl groups and the pyrimidinyl group suggest that this compound could be a part of a larger molecule or possibly an intermediate in a synthesis .
Molecular Structure Analysis
The compound contains a piperazine ring, which is a six-membered ring with two nitrogen atoms. It also has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The presence of these rings could influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
Piperazine derivatives can undergo a variety of reactions, including alkylation, acylation, and substitution reactions . The reactivity of this specific compound would likely be influenced by the tert-butyl groups and the pyrimidinyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and the functional groups present. Generally, piperazine derivatives have relatively high boiling points due to the presence of nitrogen atoms, which can form hydrogen bonds .Scientific Research Applications
Antibacterial and Antifungal Activities
The compound has been synthesized and characterized, showing moderate antibacterial and antifungal activities against several microorganisms . Its flexible piperazine ring and polar nitrogen atoms likely contribute to favorable interactions with macromolecules, making it a promising candidate for further exploration in antimicrobial drug development.
Potential Precursor to Biologically Active Natural Products
Derived from commercially available 4-bromo-1H-indole, tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate serves as a precursor to biologically active natural products like Indiacen A and Indiacen B . These compounds exhibit diverse activities, including anticancer, anti-inflammatory, and analgesic properties.
Scaffold for Synthesizing Bioactive Compounds
Indole derivatives containing alkyne, enyne, or diene moieties at the 4-position play a crucial role in the synthesis of bioactive natural products. Researchers have explored their potential in anticancer, antinociceptive, and antipsychotic applications . The compound’s straightforward synthesis from readily available materials makes it an attractive scaffold for drug discovery.
Future Directions
properties
IUPAC Name |
tert-butyl 4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O2/c1-19(2,3)15-13-16(22-17(21-15)14-7-8-14)23-9-11-24(12-10-23)18(25)26-20(4,5)6/h13-14H,7-12H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBLCCSWEMIEHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazine-1-carboxylate |
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